molecular formula C19H17F3N4 B3744993 4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline

4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline

Cat. No.: B3744993
M. Wt: 358.4 g/mol
InChI Key: KMSWWGDUYDUSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a phenylpiperazine moiety and a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine ring is reacted with a suitable electrophile, such as a halogenated quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a potential drug candidate for treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors, such as serotonin and dopamine receptors, which may contribute to its biological activities. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenylpiperazin-1-yl)quinazoline: Lacks the trifluoromethyl group, which may result in different biological activities and properties.

    2-(Trifluoromethyl)quinazoline: Lacks the phenylpiperazine moiety, which may affect its interaction with biological targets.

    4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline: Similar structure but with a methyl group instead of a phenyl group, potentially altering its biological activities.

Uniqueness

4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline is unique due to the presence of both the phenylpiperazine moiety and the trifluoromethyl group, which contribute to its distinct chemical properties and potential biological activities. These structural features may enhance its interaction with specific molecular targets and improve its pharmacokinetic properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4/c20-19(21,22)18-23-16-9-5-4-8-15(16)17(24-18)26-12-10-25(11-13-26)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSWWGDUYDUSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline
Reactant of Route 3
Reactant of Route 3
4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline
Reactant of Route 4
Reactant of Route 4
4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline
Reactant of Route 5
Reactant of Route 5
4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline
Reactant of Route 6
Reactant of Route 6
4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.